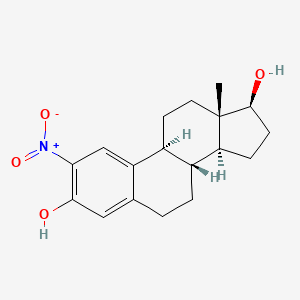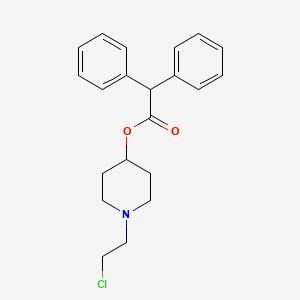
N-(2-Chloroethyl)-4-piperidinyl diphenylacetate
Vue d'ensemble
Description
“N-(2-Chloroethyl)-4-piperidinyl diphenylacetate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The “2-Chloroethyl” part suggests the presence of a chlorine atom, which could make the compound reactive .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve nucleophilic substitution reactions or reductive amination . For instance, N-(2-chloroethyl)isatins were synthesized by alkylation of isatin with 1,2-dichloroethane .Applications De Recherche Scientifique
Interaction with Muscarinic Receptors
N-(2-Chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard) has been explored for its interaction with muscarinic receptors. Studies have shown that this compound, when converted to an aziridinium ion, binds irreversibly to muscarinic receptors, exhibiting selectivity for M3 over M2 muscarinic receptors. This interaction has implications in the study of receptor alkylation and the effects on various tissues including the rat brain, heart, and submaxillary gland (Thomas et al., 1992).
Pharmacological Evaluation
4-DAMP mustard has been investigated for its pharmacological effects, particularly in relation to muscarinic receptors in various tissues. For instance, it has been used to understand the roles of M2 and M3 muscarinic receptors in the guinea pig colon, revealing insights into the contractile roles of these receptors and their interactions with other compounds (Sawyer & Ehlert, 1998).
Muscarinic Receptor Inactivation
Research has also focused on the inactivation of muscarinic receptors by 4-DAMP mustard in the guinea pig colon and brain cortex. These studies provide an understanding of the toxin-sensitive contractile response and non-selective inhibition characteristics of muscarinic receptors, which could have implications for the development of treatments for various conditions (Waelbroeck et al., 1992).
Structural and Synthetic Studies
The compound has been a subject of structural and synthetic studies as well. For example, the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and related compounds, which are structurally related to this compound, has been described, offering insights into their configurations and preferred conformations (Casy & Jeffery, 1972).
Receptor Binding Kinetics
The kinetics of receptor binding and activation have been another area of research. Studies on 4-DAMP mustard and its analogs have elucidated the kinetics of receptor alkylation and binding properties, contributing to the understanding of the molecular mechanisms underlying the interaction of these compounds with muscarinic receptors (Griffin et al., 1993).
Propriétés
IUPAC Name |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNBDRGQYBNWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926923 | |
| Record name | 1-(2-Chloroethyl)piperidin-4-yl diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130817-71-9 | |
| Record name | N-(2-Chloroethyl)-4-piperidinyl diphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130817719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)piperidin-4-yl diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


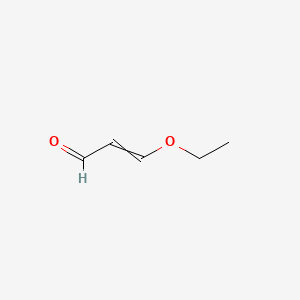
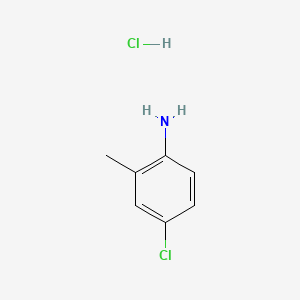
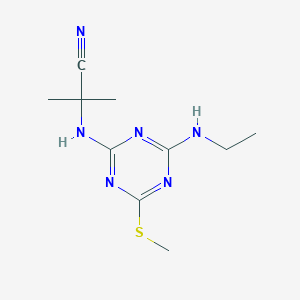
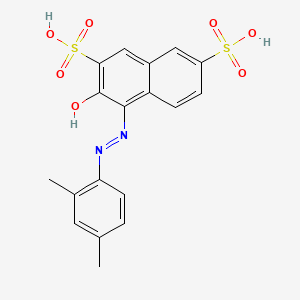
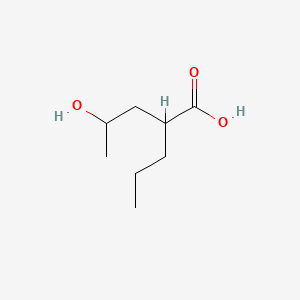

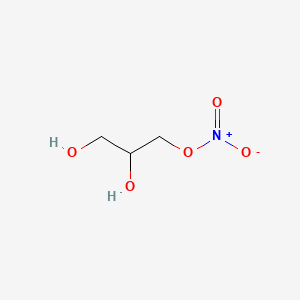



![5-[(2-Pyridinylamino)methyl]-8-quinolinol](/img/structure/B1216467.png)


